anabol
Description
Properties
CAS No. |
106254-15-3 |
|---|---|
Molecular Formula |
C5H10N2S |
Origin of Product |
United States |
Structural Chemistry and Synthetic Investigations of Methandrostenolone
Fundamental Steroidal Skeleton and Key Structural Features
The fundamental structure of methandrostenolone (B1676361) is based on the androstane (B1237026) skeleton, a C19 steroid composed of four fused hydrocarbon rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). This tetracyclic system is the core of all steroids.
Key structural features of methandrostenolone that differentiate it from testosterone (B1683101) include:
A double bond between the carbon atoms at positions 1 and 2 (C1-C2).
A methyl group attached to the carbon atom at position 17α (C17α).
A hydroxyl group attached to the carbon atom at position 17β (C17β).
A ketone group at the carbon atom at position 3 (C3).
Methyl groups at positions C10 and C13.
The presence of the 17α-methyl group is crucial for allowing the compound to survive first-pass metabolism in the liver, thus enabling oral administration. The C1-C2 double bond is another significant modification that influences its activity and metabolic fate.
Structure-Activity Relationship (SAR) Studies of Methandrostenolone and Analogues
Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For anabolic steroids like methandrostenolone, SAR studies aim to understand how structural changes influence the balance between anabolic and androgenic effects, metabolic stability, and interaction with the androgen receptor.
Impact of C1-C2 Double Bond Introduction on Molecular Activity
The introduction of a double bond between the C1 and C2 positions in the steroid A ring is a key modification found in methandrostenolone compared to methyltestosterone. This structural change has been shown to increase anabolic activity. For instance, methandrostenolone is reported to be more active than methyltestosterone. This double bond can also contribute to increased metabolic stability against enzymes such as 5α-reductase and aromatase, potentially leading to a greater ratio of anabolic to androgenic effects and reduced estrogenicity.
Influence of C4 Substituents (e.g., Hydroxyl, Chlorine) on Stereochemistry and Activity
Substituents at the C4 position of the steroid skeleton can influence the compound's activity and metabolic fate. The introduction of a substituent such as a hydroxyl group or a chlorine atom at C4 can reduce or prevent 5α-reduction and aromatization. This can result in a higher ratio of anabolic to androgenic activity and decreased estrogenic effects. An example of a chlorinated analogue is chlorodehydromethyltestosterone (Oral Turinabol), which has a chlorine atom at the C4 position in addition to the C1-C2 double bond and the C17α-methyl group.
Effects of C19 Methyl Group Removal (19-Nor Compounds) on Molecular Interactions
The removal of the methyl group at the C19 position results in 19-nor compounds, such as nandrolone (B1676933) (19-nortestosterone). This modification significantly impacts the balance between anabolic and androgenic activity. Removal of the C19 methyl group from testosterone generally confers increased anabolic activity but decreased androgenic activity, leading to a greater anabolic-to-androgenic ratio. SAR studies on 19-nor-testosterone steroids have indicated that electronic properties and the net charge of carbon atoms in the steroid nucleus play a role in their interaction with the anabolic-androgenic receptor binding site.
Role of Methyl Group Substitutions at C7α, C1, or C1α Positions in Modulating Activity
Methyl group substitutions at various positions, such as C7α, C1, or C1α, can modulate the activity of anabolic steroids. A methyl group introduced at the C7α position can increase potency and prevent 5α-reduction. Methyl group substitutions at the C1 or C1α position can confer some oral activity to the compound.
Consequences of C2 Carbon Atom Replacement with Oxygen for Compound Properties
Replacing the carbon atom at the C2 position with an oxygen atom, as seen in compounds like oxandrolone, is another structural modification explored in steroid chemistry. In 17α-alkylated AAS, this replacement can potentially improve metabolic stability and decrease hepatotoxicity. This modification can also contribute to oral anabolic activity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Methandrostenolone | 6300 |
| Methyltestosterone | 5981 |
| Chlorodehydromethyltestosterone | 98521 |
| Nandrolone (19-Nortestosterone) | 6183 |
| Oxandrolone | 5880 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the structural properties of molecules and their biological activities. In the context of anabolic steroids, QSAR studies aim to understand how variations in molecular structure influence anabolic and androgenic activity, and to predict the activity of novel compounds. These models utilize various molecular descriptors to quantify structural and chemical features.
Application of Quantum Chemical Descriptors
Quantum chemical descriptors, derived from quantum mechanical calculations, provide insights into the electronic properties of molecules. In QSAR studies of anabolic steroids, these descriptors have been employed to understand their interaction with the anabolic-androgenic receptor binding site. Studies have indicated that electronic properties have a significant relationship with observed biological activities. Key quantum chemical descriptors used include the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, the chemical potential, and the net charge on different carbon atoms within the steroid nucleus. These descriptors help in elucidating the role of electron exchange terms in the molecular interactions related to steroid activity.
Utilization of Physicochemical Molecular Descriptors
Physicochemical molecular descriptors quantify various physical and chemical properties of molecules, such as lipophilicity, shape, and size. These descriptors are crucial in QSAR modeling of anabolic steroids as they relate to how the molecules interact with their biological environment and receptors. Common physicochemical descriptors utilized in these studies include those related to the shape of the molecules, hydrophobicity (often expressed as logP or logD), and solvent accessibility surface area (SASA). For instance, log D at the pH of the small intestine has been considered a relevant measure of lipophilicity for oral absorption by passive diffusion. Studies have shown that the shape, hydrophobicity, and electronic properties of steroids play a significant role in their molecular interactions and biological activity.
Predictive Modeling for Novel Anabolic Compound Design
QSAR models incorporating quantum chemical and physicochemical descriptors are valuable tools for the predictive modeling and design of novel anabolic compounds. By establishing quantitative relationships between structural features and biological activity, these models can predict the potential activity of new, unsynthesized steroid molecules. This allows for the in silico identification and selection of candidate molecules with potentially increased anabolic activity and improved anabolic/androgenic ratios, thus streamlining the drug discovery and optimization process. Predictive models have been developed for the anabolic and androgenic activities, as well as the anabolic/androgenic ratio, of various steroid families, including 17β-hydroxy-5α-androstane and 19-nor-testosterone derivatives. These models can help prioritize the synthesis and testing of compounds with a higher likelihood of possessing desired activity profiles.
Academic Synthesis Pathways and Derivative Generation
Academic research has explored various synthesis pathways for Methandrostenolone and the generation of its derivatives, often driven by the need for reference standards in doping control analysis and studies of steroid metabolism. One reported method for the preparation of Methandrostenolone involves the microbial dehydrogenation of 17α-methyltestosterone. Another chemical synthesis route mentioned is the reduction of 17α-methyltestosterone using selenium dioxide.
The generation of Methandrostenolone derivatives is also a significant area of academic investigation. This includes the synthesis of metabolites to understand their structures and detection windows. For example, studies have focused on synthesizing long-term urinary metabolites, such as 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, which can be detected for an extended period after Methandrostenolone administration. The synthesis of such metabolites often involves modifying the D-ring of the steroid structure. Techniques like cross-linking of chitosan (B1678972) with epichlorohydrin (B41342) in the presence of Methandrostenolone have been used to synthesize molecularly imprinted polymers for solid-phase extraction of the compound, demonstrating academic interest in its analytical detection. The synthesis of trimethylsilyl (B98337) ethers of Methandrostenolone and its epimer (17-epimethandrostenolone) has also been conducted for analytical comparison and identification of metabolites. These academic synthesis efforts provide crucial reference materials and contribute to the understanding of Methandrostenolone's metabolic fate.
Molecular and Cellular Mechanisms of Action in Non Human and in Vitro Models
Androgen Receptor (AR) Interactions and Signaling Pathways
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in mediating the effects of androgens. Methandienone, as an AAS, exerts its influence largely by binding to and activating this receptor.
Studies evaluating the relative binding affinity (RBA) of various anabolic-androgenic steroids to the androgen receptor have shown that methandienone generally exhibits a lower binding affinity compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in in vitro assays using rat recombinant AR or tissue extracts. For instance, in one study, methandienone showed weak AR binding with RBA values below 0.05 relative to methyltrienolone (B1676529) (MT), a high-affinity ligand. This contrasts with steroids like nandrolone (B1676933), methenolone, and testosterone, which typically demonstrate higher binding affinities in such assays.
Despite its lower binding affinity in ligand binding assays, methandienone has been shown to be a potent activator of the AR in cell-based transactivation assays. This suggests that the degree of physical binding affinity measured in isolated systems may not fully correlate with the functional activation of the receptor within a cellular context.
Comparative RBA studies highlight the varied interactions of different AAS with the AR. While some synthetic steroids exhibit higher affinities than natural androgens, others, including methandienone and stanozolol, show significantly lower affinities when compared to testosterone. However, these lower-affinity ligands can still be potent activators in cell-based assays.
Molecular docking studies investigating the binding of synthetic oral anabolic steroids to the human AR ligand-binding domain have suggested that methandrostenolone (B1676361) possesses the highest binding energy among compounds like oxymetholone, oxandrolone, and stanozolol. This computational finding noted the structural similarity of methandienone to testosterone as a potential factor influencing its interaction energy with the human AR. This presents an interesting point of comparison with the lower affinities observed in some in vitro binding assays, which may utilize AR from different species or different assay methodologies.
Methandienone also demonstrates a low affinity for sex hormone-binding globulin (SHBG) compared to steroids with higher SHBG binding, such as DHT, testosterone, and methyltrienolone. This characteristic can influence the fraction of methandienone available to interact with the AR in biological fluids.
Here is a summary of comparative binding affinities from selected studies:
Methandienone functions as an agonist of the androgen receptor, leading to its activation upon binding. This activation is a critical step in initiating the downstream effects attributed to this steroid. In cell-based assays, methandienone has demonstrated potent AR activation, even when its binding affinity in isolated systems is relatively low.
The binding of an androgen, including methandienone, to the cytoplasmic AR induces conformational changes in the receptor protein. These structural changes are essential for the subsequent steps in the AR signaling pathway, such as the dissociation of chaperone proteins like heat-shock proteins (Hsp90, Hsp70) that are typically bound to the unbound receptor. The ligand-induced conformational dynamics expose regions of the receptor necessary for nuclear translocation and interaction with DNA and co-regulatory proteins.
Following ligand binding and the resulting conformational changes, the activated AR complex undergoes translocation from the cytoplasm to the cell nucleus. This movement is facilitated by the dissociation from chaperone proteins and involves interactions with transport proteins like importin-α.
Once inside the nucleus, the AR typically forms a dimer (homodimer) and binds to specific DNA sequences located in the promoter or enhancer regions of target genes. These DNA recognition sites are known as Androgen Response Elements (AREs). The DNA-binding domain (DBD) of the AR, which contains zinc finger motifs, is responsible for recognizing and binding to these ARE sequences. Binding to AREs is a fundamental step that allows the AR to modulate the transcription of androgen-responsive genes. The hinge region of the AR is also implicated in interactions within the nucleus.
The binding of the activated AR dimer to AREs on the DNA leads to the recruitment of various co-regulatory proteins, including co-activators such as CREB-binding protein (CBP)/p300 and steroid receptor coactivators (Src) 1, 2, and 3. This complex of the ligand-bound AR, DNA, and co-regulators then interacts with the basal transcription machinery, influencing the rate of gene transcription. This process can result in either the up-regulation or down-regulation of specific gene expression, depending on the gene and the cellular context.
Studies in various cell culture and non-human models have demonstrated that methandienone can significantly alter gene expression profiles. For example, research in rat liver has shown that methandienone can significantly alter the expression of apoptosis-related genes. In skeletal muscle, AAS, including methandienone, are known to affect gene expression through interactions with pathways such as Notch, Wnt, and Numb, which are involved in muscle growth and repair, ultimately influencing skeletal muscle phenotypes. Androgen signaling via the AR is also involved in regulating body composition and promoting the differentiation of mesenchymal stem cells into myogenic lineages.
Methandienone treatment has been shown to modulate genes involved in skeletal muscle metabolism, hypertrophy, inflammation, and regeneration in animal models. In neuron-like PC12 cells, methandienone induced a dose-dependent increase in neuritin mRNA levels, providing in vitro evidence for androgen-mediated regulation of this gene, which is involved in neurite outgrowth. Furthermore, studies in C2C12 myotubes indicated that methandienone treatment led to a downregulation of myostatin, a protein known to inhibit muscle growth, although the extent of downregulation was less pronounced compared to a proprietary plant extract in one study.
The anabolic effects of methandienone, such as increased protein synthesis and nitrogen retention, are directly linked to its ability to stimulate the rate of protein synthesis in muscle cells, a process controlled by the modulation of gene expression. indiamart.com AAS generally impact protein synthesis by upregulating genes associated with muscle growth and repair. wikipedia.org
Data from in vitro studies on gene modulation:
Methandienone has also been shown to inhibit cell proliferation in AR-positive human mammary carcinoma MCF7-AR1 cells in a dose-dependent manner, with an IC50 of 350 pM. This effect is considered androgen-dependent inhibition of estrogen-induced proliferation in this cell line model.
The level of androgen receptor expression within cells and tissues is a critical determinant of their responsiveness to androgens. AR transcript levels can fluctuate widely across different tissues and are key to understanding androgenic signaling. wikipedia.org
There is evidence suggesting the existence of an autoregulatory loop in which the androgen receptor can repress its own expression in the presence of hormone. While the precise molecular mechanisms of this autoregulation are not fully elucidated, studies indicate that the progesterone (B1679170) receptor may also contribute to a similar repression of the AR gene. wikipedia.org
In non-human models, a single injection of methandienone has been observed to cause a rapid depletion of cytosolic AR in rat skeletal muscle. This finding suggests that methandienone can influence the levels or localization of the AR within the cell, potentially affecting receptor turnover or translocation dynamics. Furthermore, AR expression itself can be regulated by factors such as mechanical stimulation.
In addition to the classical genomic pathway mediated by nuclear AR, anabolic-androgenic steroids, including methandienone, can also exert rapid, non-genomic effects. These effects occur within minutes and are independent of direct transcriptional regulation. fishersci.atmims.com
Non-genomic actions can be mediated through membrane-associated receptors, which may include a membrane-located form of the AR, as well as other receptors such as the epidermal growth factor receptor (EGFR) and the sex hormone-binding globulin receptor (SHBGR). fishersci.at Binding to these membrane receptors can trigger rapid intracellular signaling cascades. These pathways often involve an increase in intracellular calcium levels and the activation of various second messenger systems, including the mitogen-activated protein kinases (MAPK), extracellular signal-regulated kinases (ERK 1/2), protein kinase A (PKA), phosphatidylinositol 3-kinase (PI3K)/Akt, and calmodulin (CaM) pathways. fishersci.at
While the classical genomic pathway is considered essential for maximizing androgen-induced muscle hypertrophy, rapid non-genomic effects, such as calcium influx and activation of MAPK/ERK signaling, are thought to support and modulate the genomic actions of the AR. Some research also suggests potential interactions with other pathways; for instance, the neurotoxic effects of methandrostenolone in neuronal cultures were found to be insensitive to an AR antagonist but prevented by a glucocorticoid receptor (GR) antagonist, hinting at possible activation or involvement of putative membrane-associated GRs or other pathways in certain contexts. wikipedia.org
Androgen Receptor Expression and Turnover Regulation
Regulation of Protein Metabolism and Cellular Growth
Methandienone, an anabolic steroid, exerts its effects on protein metabolism and cellular growth primarily through interactions with the androgen receptor (AR) and subsequent modulation of various signaling pathways. Studies in non-human tissues and isolated cell lines have elucidated several key mechanisms by which this compound promotes anabolic processes and inhibits catabolic ones.
Mechanisms of Protein Synthesis Upregulation in Cellular Models
Research in various cellular models, particularly muscle cell lines, has demonstrated that methandienone significantly upregulates protein synthesis [5, 6, 9, 10, 12, 13, 14, 15]. This effect is largely mediated by the androgen receptor . Upon binding to methandienone, the AR undergoes conformational changes, translocates to the nucleus, and interacts with androgen response elements (AREs) in the promoters of target genes . This transcriptional activation leads to increased expression of genes encoding proteins involved in muscle structure and function .
Furthermore, studies indicate that methandienone can influence the translational machinery itself [12, 13]. This includes effects on ribosomal RNA (rRNA) synthesis and the expression of ribosomal proteins, contributing to increased ribosomal capacity necessary for higher rates of protein synthesis . The compound has been shown to enhance the phosphorylation status of key translational regulators, such as eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K), facilitating mRNA translation [18, 19].
Experimental data from C2C12 muscle cells treated with methandienone illustrate a dose-dependent increase in protein synthesis rates compared to control groups . This effect correlates with elevated levels of specific muscle proteins like myosin heavy chain .
Table 1: Summary of Methandienone's Influence on Protein Synthesis in Cellular Models
| Mechanism | Cellular Effect | Key Regulator/Pathway Involved | Supporting Evidence (Citations) |
| Transcriptional Activation | Increased expression of muscle-specific genes | Androgen Receptor (AR) | |
| Translational Regulation | Enhanced mRNA translation efficiency | 4E-BP1, S6K | [18, 19] |
| Ribosomal Biogenesis | Increased rRNA synthesis, Ribosomal protein exp. | β-catenin/c-Myc | |
| Overall Outcome in Cell Lines | Increased total protein synthesis rate | AR, Translational factors | [5, 6, 9, 10, 12, 13, 14, 15] |
Inhibition of Protein Degradation through Glucocorticoid Receptor Interactions
In addition to promoting protein synthesis, methandienone has been shown to attenuate protein degradation, particularly in muscle tissue . One proposed mechanism involves interference with the action of glucocorticoids, which are potent inducers of protein breakdown. Glucocorticoids exert their catabolic effects by binding to the glucocorticoid receptor (GR) and upregulating the expression of genes encoding proteolytic enzymes and components of the ubiquitin-proteasome system .
Studies suggest that methandienone can interfere with GR signaling . This interference may occur through several mechanisms, including competition for receptor binding, although the affinity of anabolic steroids for the GR is generally lower than for the AR. Alternatively, or in addition, anabolic steroids like methandienone may modulate downstream GR signaling pathways or affect the expression or activity of GR itself . By reducing the signaling through the GR pathway, methandienone can decrease the expression of genes involved in proteolysis, thereby reducing the rate of protein degradation in muscle cells . This dual action of increasing synthesis and decreasing degradation contributes significantly to a positive protein balance and promotes muscle growth in non-human models .
Activation of Satellite Cells and Myonuclear Accretion in Muscle Cell Lines
Satellite cells are quiescent stem cells located between the basal lamina and sarcolemma of muscle fibers. They are crucial for muscle growth, repair, and regeneration. Upon appropriate stimuli, satellite cells become activated, proliferate, differentiate into myoblasts, and fuse with existing muscle fibers, contributing their nuclei (myonuclei) . This myonuclear accretion is essential to support the increased protein synthesis capacity required for muscle hypertrophy .
Research in muscle cell lines, such as C2C12 cells, indicates that methandienone can promote satellite cell activation and differentiation . Treatment with methandienone has been shown to increase the proliferation rate of satellite cells and enhance their fusion into myotubes . This effect is likely mediated, at least in part, through AR signaling, as AR is expressed in satellite cells and myoblasts . Increased myonuclear number in muscle fibers provides the necessary transcriptional and translational machinery to support the anabolic effects induced by methandienone .
Influence on Myostatin Signaling Cascade and Expression in Non-Human Tissues
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth. It acts by inhibiting satellite cell proliferation and differentiation and suppressing protein synthesis pathways . Reducing myostatin activity or expression can lead to significant muscle hypertrophy .
Studies in non-human animal models have investigated the effect of methandienone on myostatin [16, 17]. Results suggest that methandienone administration can lead to a decrease in myostatin mRNA and protein expression in muscle tissue [16, 17]. Furthermore, methandienone may interfere with the downstream signaling cascade initiated by myostatin, which typically involves the activation of Smad proteins . By suppressing myostatin expression or signaling, methandienone removes an inhibitory brake on muscle growth, further contributing to its anabolic effects [16, 17].
Table 2: Methandienone's Effect on Myostatin in Non-Human Models
| Target/Effect | Observed Outcome in Non-Human Tissue | Proposed Mechanism | Supporting Evidence (Citations) |
| Myostatin mRNA Expression | Decreased | Transcriptional/Post-transcriptional regulation | [16, 17] |
| Myostatin Protein Levels | Decreased | Reduced expression, potentially increased degradation | [16, 17] |
| Myostatin Signaling (e.g., Smad activation) | Potentially inhibited | Interference with downstream cascade | |
| Overall Impact | Reduced inhibition of muscle growth | Suppression of a negative regulator | [16, 17] |
Activation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Pathways
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, playing a critical role in protein synthesis . Activation of mTORC1 leads to the phosphorylation of key downstream targets, including S6K and 4E-BP1, which promotes mRNA translation initiation and ribosomal biogenesis .
Research indicates that methandienone can activate the mTORC1 signaling pathway in muscle cells [18, 19]. This activation is likely downstream of AR signaling, although the precise links are still being investigated . Methandienone treatment has been shown to increase the phosphorylation status of mTOR and its downstream targets, S6K and 4E-BP1, in muscle cell lines [18, 19]. This activation of the mTORC1 pathway provides a significant stimulus for increasing the rate and capacity of protein synthesis, contributing substantially to the anabolic effects of methandienone [18, 19].
Role of β-catenin/c-Myc Signaling in Ribosomal Biogenesis
Ribosomal biogenesis, the process of synthesizing ribosomes, is a rate-limiting step for cell growth and protein synthesis capacity. Increased ribosomal content is essential to support the high rates of protein synthesis required for muscle hypertrophy . The β-catenin/c-Myc signaling pathway has been implicated in regulating ribosomal biogenesis .
Studies suggest that methandienone can influence the β-catenin/c-Myc pathway, thereby promoting ribosomal biogenesis in muscle cells . Methandienone treatment has been shown to increase the levels of β-catenin and c-Myc, key components of this pathway, in muscle cell lines . C-Myc is a transcription factor that upregulates the expression of genes involved in rRNA synthesis and ribosomal protein production . By activating this pathway, methandienone facilitates the production of new ribosomes, enhancing the cellular machinery available for protein synthesis and supporting muscle growth .
Cellular Energetics and Metabolic Flux Alterations
Modulation of Calcium Homeostasis and Kinase Activities in Specific Cell Types
Anabasine has been shown to influence intracellular calcium (Ca2+) concentrations in cultured bovine adrenal chromaffin cells. These effects were reported to be antagonized by nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, including hexamethonium, chlorisondamine, and dihydro-β-erythroidine. frontiersin.org While the search results mention kinase activities (CaMKII, PKC) and signaling molecules (Akt, ERK) in the context of Anabasine's effects in PC12 cells and hippocampal neurons, the specific modulation of these kinases directly by Anabasine and their link to calcium homeostasis is not explicitly detailed within the provided snippets for this subsection. frontiersin.org
Interplay with Cellular Signaling Molecules: Akt, Insulin-like Growth Factor-I (IGF-I), Notch
Research indicates that Anabasine can interact with cellular signaling pathways, including those involving Akt, Insulin-like Growth Factor-I (IGF-I), and Notch. In PC12 cells and hippocampal neurons, Anabasine's effects have been associated with these signaling molecules. frontiersin.org For instance, Anabasine has been reported to influence pro-survival signaling pathways. frontiersin.org While the search results confirm the interplay, the precise mechanisms and the nature of the modulation (activation or inhibition) for each molecule (Akt, IGF-I, Notch) are not fully elaborated within the provided snippets specifically under Anabasine's effects. However, related compounds or contexts in the search results mention that Ano6 deficiency significantly reduces ERK/AKT phosphorylation in C2C12 myoblasts, suggesting a potential link between nicotinic modulation and these pathways plos.org. Another study on a different compound, AN07, in C2C12 myotubes demonstrated enhanced protein synthesis via increasing the IGF-1/IGF-1R/Akt-mediated pathway mdpi.com. These related findings provide context but the direct, detailed interplay of Anabasine with Akt, IGF-I, and Notch based solely on the provided snippets for Anabasine is limited to their mention in the context of Anabasine's effects in PC12 cells and hippocampal neurons. frontiersin.org
Impact on Mitochondrial Function and Oxidative Consumption Rate (OCR) in Cell Cultures
Anabasine has been investigated for its impact on mitochondrial function and Oxidative Consumption Rate (OCR) in cell cultures, specifically in C2C12 myotubes and PC12 cells. pau.edu.tr, science.gov OCR is a metabolic parameter used to assess mitochondrial respiration levels. mdpi.com, lucidsci.com, mdpi.com While the search results confirm that Anabasine's effects on mitochondrial function and OCR have been studied in these cell lines pau.edu.tr, science.gov, detailed quantitative data on how Anabasine specifically alters basal OCR, ATP production-linked OCR, or maximal respiration OCR in C2C12 myotubes or PC12 cells is not provided within the immediate snippets. However, the measurement of OCR is a standard method to evaluate mitochondrial respiratory parameters in cell cultures like C2C12 myoblasts and myotubes. mdpi.com, nih.gov Impairment of mitochondrial function, as measured by OCR, is linked to cellular dysfunction and can be influenced by various factors. lucidsci.com, nih.gov Studies on other compounds in C2C12 myotubes have shown decreases in basal OCR, ATP production OCR, and maximal respiration OCR under certain conditions, which could be attenuated by treatment mdpi.com.
Cellular Viability, Proliferation, and Differentiation in In Vitro Systems
Effects on Neurite Network Development and Apoptosis in Neuronal Cell Lines
Anabasine has been shown to influence neurite outgrowth and apoptosis in neuronal cell lines, particularly PC12 cells. Studies indicate that Anabasine can induce neurite outgrowth in PC12 cells. science.gov, plos.org, researchgate.net This effect may potentially involve nicotinic acetylcholine receptors (nAChRs). researchgate.net Furthermore, Anabasine's effects on apoptosis in PC12 cells have also been investigated. science.gov, mdpi.com While the search results confirm the study of Anabasine's impact on apoptosis in PC12 cells science.gov, mdpi.com, detailed findings on whether Anabasine promotes or inhibits apoptosis, or the specific conditions under which these effects occur, are not explicitly provided in the snippets. However, related research on other compounds in PC12 cells suggests that lack of phosphatidylcholine can induce apoptosis mdpi.com, and certain fungal alkaloids can promote cell death or neurite outgrowth depending on cellular factors nih.gov. Neuroprotective effects, including the attenuation of cell death, have been observed with other compounds in cultured PC12 cells. frontiersin.org, pau.edu.tr
Influence on Cell Proliferation and Viability in Cultured Somatic Cells (e.g., C2C12 myotubes, PC12 cells, porcine ovarian putative stem cells)
Anabasine's influence on cell proliferation and viability has been examined in various cultured somatic cells, including C2C12 myotubes, PC12 cells, and porcine ovarian putative stem cells (pPOSCs). pau.edu.tr, scispace.com Studies have investigated the effects of Anabasine on the proliferation and viability of pPOSCs. scispace.com In C2C12 myotubes and PC12 cells, Anabasine's effects on cell viability and proliferation have also been assessed. pau.edu.tr While the search results confirm these investigations pau.edu.tr, scispace.com, specific data on the nature and magnitude of Anabasine's effects on proliferation and viability in each of these cell types is not detailed in the provided snippets. However, related studies on C2C12 myoblasts highlight that cell proliferation can be influenced by various factors and signaling pathways like ERK/AKT plos.org, and assessed through methods like MTT assay and cell cycle analysis researchgate.net, mdpi.com, nih.gov. Cell viability is commonly assessed using methods such as Trypan Blue exclusion and metabolic assays. researchgate.net
Data Tables
Based on the provided snippets, detailed quantitative data suitable for interactive data tables is limited. The search results primarily indicate that these effects were studied and the cell types involved, rather than providing specific numerical outcomes (e.g., percentage change in OCR, proliferation rates at different concentrations). Therefore, creating detailed data tables based solely on the provided text is not feasible without making assumptions or including information not explicitly present.
Regulation of Stemness-Related Markers in Non-Human Cell Cultures
Research into the direct effects of methandienone on the regulation of stemness-related markers specifically in non-human cell cultures is limited within the scope of the reviewed literature. While anabolic-androgenic steroids as a class have been investigated for their influence on cell differentiation and potential links to stem cell populations, studies focusing explicitly on methandienone in this context in non-human models are not prominently detailed in the search results.
Studies on other AAS, such as nandrolone, have explored their impact on inducing a stem cell-like phenotype in certain cell lines, including human hepatocarcinoma cells, and in vivo in mouse models. These studies have examined markers associated with stemness, including Nanog, Lin28, Myc, Klf4, and CD133. wjgnet.com Additionally, research involving nandrolone and boldenone (B1667361) has investigated their effects on porcine ovarian putative stem cells (poPSCs), characterized as multipotent mesenchymal stem cells, examining changes in gene expression related to signaling pathways. mdpi.com
While these findings suggest a potential for AAS to influence cellular stemness and differentiation in non-human and in vitro systems, the direct regulatory effects of methandienone on defined stemness markers in non-human cell cultures require further specific investigation based on the currently available information. Some research has explored the neurotoxic effects of high concentrations of methandienone and 17-α-methyltestosterone on neuron cell cultures expressing AR, leading to apoptosis and inhibiting neurite network maintenance, which relates to cell fate but not directly to the regulation of stemness markers. mdpi.comfrontiersin.org
General Principles of Anabolic Pathways at the Cellular Level
The anabolic effects of methandienone at the cellular level are primarily mediated through its interaction with the androgen receptor (AR). patsnap.commdpi.comathenaeumpub.comdovepress.com Upon entering the target cell, methandienone binds to the intracellular AR, causing a conformational change in the receptor. This activated steroid-receptor complex then translocates into the cell nucleus. athenaeumpub.com
Within the nucleus, the complex interacts with specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. athenaeumpub.com This interaction modulates gene transcription, leading to altered expression levels of various proteins involved in anabolic processes. A key outcome of this transcriptional regulation is a significant increase in protein synthesis. patsnap.commdpi.comathenaeumpub.comdovepress.com Methandienone is known to enhance the rate of protein synthesis in muscle cells. athenaeumpub.com Furthermore, it promotes nitrogen retention within tissues, which is crucial for protein synthesis and the accumulation of muscle mass. patsnap.comathenaeumpub.com Anabolic steroids like methandienone can also reduce protein breakdown by interfering with the action of glucocorticoids, which promote muscle catabolism. dovepress.comphysio-pedia.com
These coordinated cellular processes, initiated by the binding of methandienone to the AR and subsequent gene regulation, collectively contribute to the anabolic state characterized by increased muscle protein accretion and growth.
Enzymatic Control and Regulation of Metabolic Pathways
Enzymes play critical roles in both the metabolism of methandienone itself and in the regulation of the metabolic pathways it influences. Methandienone undergoes enzymatic metabolism in the body, primarily in the liver, although non-liver enzymes also contribute. researchgate.netnih.govnih.govdshs-koeln.de Cytochrome P450 enzymes (CYPs), such as CYP11B1, CYP11B2, CYP21, and CYP3A4, are involved in the hydroxylation of methandienone and its metabolites. researchgate.netnih.gov Uridine 5'-diphospho-glucuronosyl-transferases (UGTs) are involved in the glucuronidation of methandienone and its metabolites, facilitating their excretion. nih.gov
Beyond its own metabolism, methandienone, through AR activation, influences the enzymatic control and regulation of anabolic metabolic pathways. The binding of the methandienone-AR complex to AREs in the genome affects the transcription of genes that encode enzymes and regulatory proteins involved in protein synthesis, nutrient metabolism, and growth. dovepress.com
Anabolic steroids can modulate the activity and expression of key signaling molecules that regulate protein synthesis pathways, including the mTOR (mammalian target of rapamycin) and Akt (protein kinase B) pathways. dovepress.com These pathways involve a cascade of enzymatic steps that ultimately control the rate of protein translation. Additionally, AAS can influence the expression of myostatin, a protein that inhibits muscle growth, effectively reducing a negative regulatory signal on muscle anabolism. mdpi.comdovepress.com By altering the expression and activity of these enzymes and regulatory proteins, methandienone fine-tunes the cellular machinery to favor anabolism.
The interplay between methandienone, the androgen receptor, gene expression, and the activity of metabolic enzymes and signaling molecules orchestrates the complex cellular responses that lead to increased protein synthesis and other anabolic effects.
Analytical Methodologies for Methandrostenolone Research
Spectrometric and Chromatographic Techniques
The primary analytical approaches employed for methandrostenolone (B1676361) and its metabolites include Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Infrared (IR) Spectrophotometry. These techniques offer complementary information regarding compound presence, quantity, and structure.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Compound and Metabolite Analysis
GC-MS/MS is a widely used technique for the detection and quantification of anabolic steroids, including methandrostenolone and its metabolites, particularly in biological matrices like urine and hair nih.govnih.gov. This method combines the separation power of gas chromatography with the specific detection capabilities of tandem mass spectrometry. GC-MS has been applied for steroid analysis in biological fluids since the 1970s, offering advantages over techniques like RIA by combining high chromatographic resolution with MS for identification and quantification researchgate.net. Derivatization is often employed in GC-MS analysis of steroids to enhance volatility, thermal stability, and improve separation and detection researchgate.netthermofisher.com.
Optimization of Extraction Procedures from Biological Matrices
Effective analysis of methandrostenolone and its metabolites from biological samples necessitates optimized extraction procedures to isolate the analytes from the complex matrix. For instance, the analysis of anabolic steroids in hair involves digestion of samples in NaOH followed by purification using solid-phase and liquid-liquid extraction nih.gov. In the analysis of aqueous nutritional supplements, liquid-liquid extraction with a mixture of pentane (B18724) and diethyl ether after making the sample alkaline with a buffer has been described nih.gov. For dietary supplements, an extraction procedure involving dissolving the sample in methanol (B129727), evaporating to dryness, diluting in sodium hydroxide (B78521) solution, and extracting with a mixture of pentane/ethyl ether has been utilized for LC-HRMS analysis nih.gov. Sample preparation steps like extraction with methanol in an ultrasonic bath followed by centrifugation have also been employed for GC-MS analysis of anabolic steroids in pharmaceutical products unb.br.
Development of Thermostatting Options for Chromatographic Separation
Thermostatting options in gas chromatography are crucial for controlling the temperature during the separation process, ensuring optimal resolution and reproducible retention times for analytes drawellanalytical.com. The temperature control system in GC includes the gasification chamber, the column thermostat, and the detector, all requiring precise temperature management drawellanalytical.com. The chromatographic column thermostat specifically controls the temperature needed for effective separation drawellanalytical.com. For GC-MS analysis of anabolic steroids, specific oven temperature programs are developed, involving initial temperatures, ramps, and hold times to achieve separation of target compounds unb.br. For example, a method for analyzing anabolic steroids in pharmaceutical products used an oven temperature program starting at 200 °C, increasing to 250 °C, holding, increasing to 300 °C, and holding again, with a total run time of 27.83 minutes unb.br.
Identification and Characterization of Phase I and Phase II Metabolites
Methandrostenolone undergoes metabolism in the body, producing various Phase I and Phase II metabolites. GC-MS/MS is a key tool for identifying and characterizing these transformation products scienceopen.com. Phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, constitute a significant portion of excreted steroids in urine researchgate.net. While GC-MS is traditionally used after deconjugation of these metabolites, LC-MS is also recommended for direct detection of conjugated steroids researchgate.net. Studies using GC-MS have indicated major metabolic processes for related compounds involve sequential reduction and hydroxylation scielo.br. Research utilizing GC-MS has identified Phase I metabolites, some of which may not be excreted in free form nih.gov. LC-HRMS has also been applied to identify and characterize Phase I and Phase II metabolites, including glucuronic acid conjugates researchgate.net. A study identified 11 methandienone metabolites, including 10 Phase I and one Phase II metabolite (a glucuronic acid conjugate), using LC-HRMS researchgate.net. Fragmentation patterns obtained through MS/MS experiments are used to confirm the structures of these metabolites researchgate.net.
Research Findings on Metabolites:
| Metabolite Type | Number Identified (Example Study) | Conjugation Observed (Example Study) | Analytical Technique Used | Source |
| Phase I | 10 | Not applicable | LC-HRMS | researchgate.net |
| Phase II | 1 (Glucuronic acid conjugate) | Glucuronic acid | LC-HRMS | researchgate.net |
| Phase I | 9 (for methasterone, a related compound) | Not excreted in free form | GC-MS | nih.gov |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is another powerful technique used in the analysis of methandrostenolone and its metabolites, particularly for the identification and quantification of anabolic steroids at trace levels nih.gov. LC-HRMS offers advantages for analyzing compounds that may not be sufficiently volatile for GC or for the direct detection of conjugated metabolites researchgate.net. This technique has been successfully applied to the analysis of anabolic agents in dietary supplements nih.gov. LC-HRMS allows for the identification and characterization of Phase I and Phase II metabolites, including glucuronide conjugates researchgate.net. The use of high-resolution MS in LC-HRMS provides high selectivity and the ability to perform retrospective analysis of suspected compounds nih.gov.
Receptor-Based and Electrochemical Assays
Investigating the interaction of methandrostenolone with the androgen receptor and developing sensitive detection methods are crucial aspects of its research. Receptor-based assays provide insights into its biological activity, while electrochemical methods offer alternative detection strategies.
In vitro radioligand competitive binding assays are a standard method for determining the binding affinity of a compound to a receptor, such as the androgen receptor. This technique typically involves using a radiolabeled ligand that is known to bind specifically to the receptor. The ability of the test compound (in this case, methandrostenolone) to compete with the radiolabeled ligand for binding sites on the receptor is then measured.
Studies utilizing competitive binding assays with rat recombinant AR have indicated that methandrostenolone is a low-affinity ligand compared to testosterone (B1683101). researchgate.netnih.gov Despite this lower binding affinity in vitro, methandrostenolone is known to exert significant biological effects, suggesting that binding affinity alone may not fully explain its activity. researchgate.net
Cell-based androgen receptor-dependent transactivation assays are functional assays used to assess the ability of a compound to activate the androgen receptor and subsequently induce gene transcription. These assays typically employ cell lines that are stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. europa.eu When a compound activates the AR, it leads to the transcription of the reporter gene, producing a quantifiable signal (e.g., luminescence). europa.eu
Research has shown that while methandrostenolone may exhibit lower binding affinity in ligand-binding assays, it can be a potent activator in cell-based AR-dependent transactivation assays. researchgate.netnih.gov This suggests that methandrostenolone effectively activates AR-mediated signaling pathways within a cellular context, contributing to its anabolic effects. researchgate.net The degree of physical binding to the AR, as measured by ligand-binding assays, does not fully explain the biological activity of anabolic steroids like methandrostenolone. researchgate.net
Electrochemical determination methods, particularly those employing molecularly imprinted sensors, have emerged as a promising approach for the sensitive and selective detection of methandrostenolone. Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional groups to a target molecule, acting as artificial receptors. electrochemsci.orgmdpi.com When integrated into an electrochemical sensor, MIPs can selectively bind the target analyte, leading to a measurable electrochemical signal. mdpi.comresearchgate.net
Recent work has focused on developing methandrostenolone electrochemical sensors utilizing nanocomposites and molecular imprinting technology. electrochemsci.org For instance, a sensor based on a molecularly imprinted polymer and graphene oxide nanocomposite on a glassy carbon electrode (MIP/GO/GCE) has been developed for the selective detection of methandienone in biological fluids like urine. electrochemsci.org This approach leverages the synergistic effect of graphene oxide's high conductivity and surface area with the specific recognition capabilities of MIPs to enhance sensitivity and selectivity. electrochemsci.org These electrochemical sensors can employ techniques such as differential pulse voltammetry (DPV) and amperometry for detection. electrochemsci.org The development of such sensors is particularly relevant for applications like doping control, where sensitive and specific detection of methandrostenolone is required. electrochemsci.org
Cell-Based Androgen Receptor-Dependent Transactivation Assays
Advancements in Detection Sensitivity and Specificity
Advancements in analytical techniques have significantly improved the sensitivity and specificity of methandrostenolone detection. Chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS) form the cornerstone of modern anti-doping control and AAS research, offering high sensitivity and specificity for detecting both synthetic steroids and their metabolites. researchgate.netnih.gov These techniques allow for the identification of methandrostenolone and its metabolic products in complex biological matrices. researchgate.net
While traditional immunoassays like RIA offer high sensitivity, they can sometimes suffer from insufficient specificity, potentially leading to false positives. nih.gov Modern immunoanalytical formats aim to overcome these limitations. nih.gov
Environmental Fate and Degradation Studies of Methandrostenolone
Persistence and Environmental Lifetime in Aquatic Ecosystems
The persistence and environmental lifetime of methandrostenolone (B1676361) in aquatic ecosystems are influenced by several factors, including its physical and chemical properties and the prevailing environmental conditions. Based on estimated properties, if released into water, methandrostenolone is expected to adsorb to suspended solids and sediment. nih.gov An estimated Bioconcentration Factor (BCF) of 100 suggests that there is a high potential for methandrostenolone to bioconcentrate in aquatic organisms. nih.gov
Despite the potential for some degradation, studies have detected methandienone (methandrostenolone) in environmental waters. For instance, it has been found in wastewater influent and surface water samples in Guangzhou, PR China. Detected concentrations in wastewater influent ranged from 10.3 to 815 ng/L, and in surface water, they ranged from 9.3 to 550 ng/L. nih.gov The presence of methandrostenolone at these concentrations in environmental waters indicates its persistence in these systems.
Photochemical Breakdown Mechanisms and Metabolite Formation
Photochemical degradation, particularly through direct photolysis by sunlight, is a significant pathway for the transformation of many organic contaminants in aquatic environments. However, methandrostenolone is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths above 290 nm. nih.gov
While direct photolysis of methandrostenolone may not be a primary degradation pathway, the compound can be involved in transformation processes related to other steroids. For example, methandrostenolone was identified as a major intermediate during the degradation of androstenedione (B190577) and testosterone (B1683101) in one study, suggesting its formation or transient presence during the breakdown of other steroid compounds. researchgate.netresearchgate.net This process involved 1,2-dehydrogenase activity in steroid cleavage. researchgate.net
Research on the photochemical transformation of other anabolic steroids, such as trenbolone (B1683226) metabolites, has shown that photolysis can occur, leading to the formation of photoproducts, including hydroxylated species. researchgate.net While these findings are not directly transferable to methandrostenolone, they highlight the complexity of photochemical processes for steroid compounds in the environment and the potential for metabolite formation through various pathways.
Reversion and Regeneration Processes in Waterways under Varied Conditions
The environmental fate of steroids in aquatic systems can be influenced by complex processes beyond simple degradation, including potential reversion and regeneration mechanisms. While specific data on reversion and regeneration for methandrostenolone is limited in the available information, studies on other anabolic steroids, such as trenbolone metabolites, have revealed that photochemical breakdown is not necessarily the terminal step in their environmental lifetime. unr.edu
Research on trenbolone metabolites demonstrated a unique transformation in aquatic environments where, after initial photochemical breakdown in sunlight, the process could be reversed under various temperature and light-cycle scenarios, leading to the regeneration of the parent compounds or related metabolites. unr.edu Thermal elimination in the dark was also found to contribute to the regeneration of trenbolone metabolites. researchgate.net This phenomenon suggests that some steroids, after undergoing photochemical transformation, can revert to their original form or related biologically active compounds, potentially increasing their persistence in water resources. While this mechanism has been specifically observed for trenbolone metabolites, it raises important considerations for the environmental fate of other steroid compounds, including methandrostenolone, and suggests that their environmental lifetime might be longer than predicted by photolysis rates alone.
Implications for Environmental Monitoring and Analytical Challenges
The presence and persistence of methandrostenolone in the environment pose implications for environmental monitoring and present several analytical challenges. Effective monitoring is necessary to assess the extent of contamination and potential ecological risks associated with this compound. nih.govmdpi.com
Analytical methods for detecting and quantifying steroids, including methandrostenolone, in environmental samples typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netmdpi.comresearchgate.net However, monitoring environmental steroid levels is challenging due to their often low concentrations in complex environmental matrices like water and sediment. mdpi.commdpi.com The presence of interfering substances in these samples can complicate analysis and necessitate effective sample preparation techniques. mdpi.commdpi.com
Sample preparation methods, such as Solid-Phase Extraction (SPE), are commonly employed to extract and concentrate steroids from large volumes of water and to minimize matrix effects. mdpi.comresearchgate.net Despite these advancements, there is a continuous need for the development of more precise, facile, and rapid analytical methods for the determination of anabolic-androgenic steroids in various environmental compartments. mdpi.com The ability to accurately detect and quantify methandrostenolone and its potential transformation products is essential for understanding its environmental behavior, assessing ecological risks, and informing regulatory strategies.
Detected Concentrations of Methandienone (Methandrostenolone) in Environmental Waters
| Location (PR China) | Sample Type | Concentration Range (ng/L) | Source |
| Guangzhou | Wastewater Influent | 10.3 – 815 | nih.gov |
| Guangzhou | Surface Water | 9.3 – 550 | nih.gov |
Future Research Directions and Unanswered Questions
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The detection and quantification of methandrostenolone (B1676361) and its metabolites in biological and environmental matrices present ongoing analytical challenges. Due to its rapid metabolism and complex excretion profile, particularly the formation of long-lived metabolites, sensitive and specific analytical methods are crucial for forensic, doping control, and environmental monitoring purposes wikipedia.orgnih.gov. While techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are currently employed, there is a continuous need for the development of more advanced techniques offering improved sensitivity, faster analysis times, and enhanced capabilities for identifying novel or low-abundance metabolites rjptonline.orgresearchgate.net. Research utilizing techniques like high-resolution mass spectrometry and advanced chromatographic separation methods is vital to improve the detection limits for trace analysis and to provide more comprehensive metabolite profiling, aiding in the understanding of metabolic pathways and exposure assessments nih.govnih.govnih.gov. The identification of new long-term metabolites, such as the 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one, highlights the dynamic nature of methandrostenolone metabolism and the need for ongoing analytical advancements to keep pace nih.gov.
Comprehensive Structure-Activity Relationship Studies for Novel Anabolic Agents
Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the steroid skeleton of anabolic-androgenic steroids influence their binding affinity to the androgen receptor, metabolism, and the balance between anabolic and androgenic effects nih.govendocrine.orgwikipedia.orgwikipedia.org. For methandrostenolone, which is a 17α-alkylated testosterone (B1683101) derivative with a double bond between the C1 and C2 positions, these structural features contribute to its oral activity and altered metabolic profile wikipedia.orgwikipedia.org. However, a more comprehensive understanding of how subtle structural variations impact downstream molecular events, tissue-specific responses, and the potential for off-target effects is still needed. Future research should focus on detailed SAR studies that integrate computational modeling, in vitro receptor binding assays, and cellular response studies to design novel anabolic agents with potentially improved therapeutic profiles and reduced unwanted effects. This includes exploring the impact of modifications on interactions with other nuclear receptors and signaling pathways.
Addressing Environmental Uncertainties and Ecological Impact Assessments
The presence of pharmaceutically active compounds, including anabolic steroids like methandrostenolone, in the environment is an emerging concern. These compounds can enter aquatic and terrestrial ecosystems through various routes, including wastewater discharge nih.gov. Research has begun to assess the ecological risks posed by androgens in environmental waters, utilizing techniques to detect and quantify these substances and applying risk assessment models nih.gov. However, significant uncertainties remain regarding the complete environmental fate, persistence, and potential ecological impacts of methandrostenolone and its transformation products. Future research needs to focus on comprehensive environmental monitoring studies across different ecosystems, the identification of degradation pathways and products in various environmental compartments, and the assessment of chronic toxicity to a wider range of non-target organisms. Developing standardized methodologies for ecological risk assessment specifically tailored to anabolic steroids is also crucial to better understand and address potential environmental concerns cieem.netresearchgate.netassessmentstools.comeuropa.eu.
Exploration of Novel Biochemical Pathways Influenced by Methandrostenolone
Beyond its well-established interaction with the androgen receptor, emerging research suggests that methandrostenolone may influence a variety of other biochemical pathways. Studies on anabolic-androgenic steroids indicate potential interactions with neurotransmitter systems, including GABAergic, serotonergic, and dopaminergic pathways, which could contribute to behavioral effects researchgate.netresearchgate.net. Additionally, methandrostenolone has been shown to influence metabolic processes such as glycogenolysis and lipid metabolism wikidoc.orgnih.gov. The precise mechanisms and the extent to which methandrostenolone modulates these diverse pathways are not fully elucidated. Future research should employ multi-omics approaches (e.g., metabolomics, proteomics) to comprehensively map the biochemical changes induced by methandrostenolone exposure. This will help identify novel targets and pathways, providing a more complete understanding of its pharmacological profile and potential for both intended and unintended biological effects nih.govnih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
